Cephalexin sodium is classified as a beta-lactam antibiotic. It is derived from the natural product cephalosporin C and exhibits a broad spectrum of activity against gram-positive and some gram-negative bacteria. The compound was first approved by the Food and Drug Administration on January 4, 1971, marking its entry into clinical use for treating infections such as respiratory tract infections, skin infections, and urinary tract infections .
The synthesis of cephalexin can be accomplished through several methods:
Cephalexin sodium has the chemical formula and a molecular weight of approximately 369.37 g/mol. Its structure features a beta-lactam ring fused with a dihydrothiazine ring, characteristic of cephalosporins. The IUPAC name is sodium (6R,7R)-7-[(2R)-2-amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
Cephalexin undergoes various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and concentration of reactants.
Cephalexin exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located in bacterial cell membranes. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death. The efficacy against both gram-positive cocci and some gram-negative bacilli makes it a versatile therapeutic agent .
Cephalexin sodium exhibits several important physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Cephalexin sodium is primarily used in clinical settings for:
Cephalexin Sodium is the sodium salt form of cephalexin, a semi-synthetic β-lactam antibiotic derived from Cephalosporium acremonium. Its development originated from structural optimization efforts in the 1960s, where scientists introduced a benzyl side chain to enhance antibacterial activity and oral absorption. This modification addressed key limitations of earlier cephalosporins, which suffered from poor bioavailability and rapid degradation in vivo. The parent compound, cephalexin (free acid), was first approved by the U.S. Food and Drug Administration (FDA) in 1970 under the brand name Keflex® [1] [2]. The sodium salt formulation emerged later to improve solubility and dissolution properties, facilitating intravenous formulations despite its predominant use in oral dosage forms. The timeline below summarizes critical milestones:
Table 1: Key Milestones in Cephalexin Sodium Development
Year | Event | Significance |
---|---|---|
1967 | Synthesis of cephalexin | First semi-synthetic oral cephalosporin with acid stability [1] |
1970 | FDA approval of cephalexin | Marketed for UTIs, respiratory/skin infections [2] |
1970s | Commercialization of sodium salt | Enhanced solubility for flexible formulations [9] |
2022 | Novel salt patents (e.g., with sulfosalicylate) | Ongoing optimization of physicochemical properties [9] |
This evolution underscores efforts to balance antibacterial efficacy with pharmacokinetic practicality, positioning cephalexin sodium as a versatile derivative in clinical settings.
Cephalexin Sodium belongs to the first-generation cephalosporins, characterized by a narrow spectrum with predominant activity against Gram-positive bacteria. Its classification hinges on two key features:
Table 2: Classification and Spectrum Comparison of Cephalosporin Generations
Generation | Representative Agents | Gram-Positive | Gram-Negative |
---|---|---|---|
First | Cephalexin, Cefazolin | +++ | + |
Second | Cefaclor, Cefuroxime | ++ | ++ |
Third | Ceftriaxone, Ceftazidime | + | +++ |
Fifth | Ceftaroline | +++ (incl. MRSA) | ++ |
Clinically, cephalexin sodium is indicated for uncomplicated skin/soft tissue infections (e.g., cellulitis), urinary tract infections, and respiratory tract infections [2] [4]. Its classification informs its use as a frontline agent for community-acquired pathogens susceptible to first-generation cephalosporins.
The distinction between cephalexin (free acid) and cephalexin sodium lies in their chemical structures and resultant physicochemical properties:
Chemical Modifications
Physicochemical Advantages
Table 3: Structural and Functional Comparison
Property | Cephalexin Base | Cephalexin Sodium |
---|---|---|
Molecular Formula | C₁₆H₁₇N₃O₄S | C₁₆H₁₆N₃NaO₄S |
Solubility (Water) | 0.386 mg/mL | >50 mg/mL (estimated) |
Key Functional Group | Carboxylic acid (-COOH) | Carboxylate salt (-COO⁻Na⁺) |
Crystal Structure | Monoclinic hydrates | Ionic crystals with hydrate water [9] |
Figure 1: Molecular structure highlighting the carboxylate group (blue) bound to sodium (Na⁺, yellow) in cephalexin sodium. The β-lactam ring (red) and dihydrothiazine ring (green) remain unchanged [3] [9].
These structural refinements exemplify how salt formation optimizes APIs without altering the core pharmacophore, ensuring cephalexin sodium retains the parent compound’s antibacterial efficacy while overcoming formulation challenges.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5